Cas no 1226432-26-3 (N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide)

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide is a specialized organic compound featuring a pyridine-carboxamide core linked to a 3,5-dimethylpyrazole moiety via an ethyl spacer. The presence of a methylsulfanyl group at the 2-position of the pyridine ring enhances its potential as an intermediate in pharmaceutical or agrochemical synthesis. Its structural complexity allows for versatile reactivity, making it valuable in the development of biologically active molecules. The compound's stability and well-defined functional groups facilitate precise modifications, supporting applications in medicinal chemistry and ligand design. Its synthesis and purity are critical for ensuring reproducibility in research and industrial processes.
N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide structure
1226432-26-3 structure
商品名:N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide
CAS番号:1226432-26-3
MF:C14H18N4OS
メガワット:290.383921146393
CID:6567203

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide
    • N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
    • インチ: 1S/C14H18N4OS/c1-10-9-11(2)18(17-10)8-7-15-13(19)12-5-4-6-16-14(12)20-3/h4-6,9H,7-8H2,1-3H3,(H,15,19)
    • InChIKey: VJSSVYLSYDEXJE-UHFFFAOYSA-N
    • ほほえんだ: C1(SC)=NC=CC=C1C(NCCN1C(C)=CC(C)=N1)=O

計算された属性

  • せいみつぶんしりょう: 290.12
  • どういたいしつりょう: 290.12
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 328
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.1A^2

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5957-0091-15mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
1226432-26-3
15mg
$133.5 2023-09-09
Life Chemicals
F5957-0091-2mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
1226432-26-3
2mg
$88.5 2023-09-09
Life Chemicals
F5957-0091-5μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
1226432-26-3
5μmol
$94.5 2023-09-09
Life Chemicals
F5957-0091-1mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
1226432-26-3
1mg
$81.0 2023-09-09
Life Chemicals
F5957-0091-5mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
1226432-26-3
5mg
$103.5 2023-09-09
Life Chemicals
F5957-0091-25mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
1226432-26-3
25mg
$163.5 2023-09-09
Life Chemicals
F5957-0091-40mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
1226432-26-3
40mg
$210.0 2023-09-09
Life Chemicals
F5957-0091-20mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
1226432-26-3
20mg
$148.5 2023-09-09
Life Chemicals
F5957-0091-10μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
1226432-26-3
10μmol
$103.5 2023-09-09
Life Chemicals
F5957-0091-20μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
1226432-26-3
20μmol
$118.5 2023-09-09

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide 関連文献

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamideに関する追加情報

Introduction to N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No: 1226432-26-3)

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1226432-26-3, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates several key features that make it particularly interesting for medicinal chemists and biologists.

The core of the molecule is a pyridine ring, which is a common motif in many bioactive compounds. Pyridine derivatives are well-known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. In this compound, the pyridine ring is modified with a carboxamide group at the 3-position, which can influence its solubility and interactions with biological targets. The presence of this group also suggests potential for hydrogen bonding interactions, which are crucial for binding to biological receptors.

Additionally, the molecule features a 3,5-dimethyl-1H-pyrazol-1-yl substituent attached to an ethyl chain. The pyrazole ring is another important pharmacophore that is frequently encountered in drug molecules. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. The dimethyl substitution on the pyrazole ring enhances its stability and can influence its electronic properties, making it more suitable for specific interactions with biological targets.

The ethyl chain linked to the pyrazole ring introduces flexibility to the molecule, which can be beneficial for optimizing pharmacokinetic properties such as bioavailability and metabolic stability. The chain also provides a site for further functionalization, allowing for the development of analogues with enhanced or modified biological activities.

The other notable feature of this compound is the presence of a methylsulfanyl group at the 2-position of the pyridine ring. Methylsulfanyl groups are known to contribute to the lipophilicity of molecules and can influence their ability to cross cell membranes. This feature is particularly important in drug design, as it can affect the compound's distribution within the body and its overall efficacy.

Recent research in medicinal chemistry has highlighted the importance of multivariate structural features in achieving optimal pharmacological activity. The combination of a pyridine ring, a pyrazole substituent, an ethyl chain, and a methylsulfanyl group in N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide creates a unique scaffold that may confer multiple advantageous properties. This makes it an attractive candidate for further investigation in various therapeutic areas.

In particular, studies have shown that pyridine-pyrazole hybrids can exhibit potent activity against several types of cancer cells. The structural elements present in this compound may interact with specific enzymes or receptors involved in cancer progression, potentially leading to novel therapeutic strategies. Additionally, the carboxamide group could serve as a target for further derivatization to enhance binding affinity and selectivity.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the core pyridine-pyrazole framework. Subsequent functionalization steps would involve introducing the ethyl chain and the methylsulfanyl group while maintaining regioselectivity.

Once synthesized, N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide can be subjected to various biochemical assays to evaluate its biological activity. These assays may include enzyme inhibition studies, cell-based assays for cytotoxicity or proliferation effects, and interaction studies with specific protein targets. The results from these studies will provide valuable insights into its potential therapeutic applications.

The compound's unique structural features also make it an interesting subject for computational chemistry studies. Molecular modeling techniques can be used to predict how this molecule might interact with biological targets at the atomic level. This information can guide further modifications and optimize its pharmacological properties before moving into more expensive and time-consuming experimental validations.

In conclusion, N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No: 1226432-26-3) is a structurally complex and functionally intriguing compound with potential applications in pharmaceutical research. Its combination of key pharmacophores suggests multiple biological activities that warrant further exploration. As our understanding of drug design principles continues to evolve, compounds like this one will play a crucial role in developing novel therapeutics for various diseases.

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